1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

Polymer Stabilization Flame Retardancy Acid-Base Compatibility

1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (CAS 79720-28-8) is a heterocyclic compound of the hindered amine light stabilizer (HALS) class, characterized by a 2,2,6,6-tetramethylpiperidine moiety attached via its nitrogen to a tetrahydrophthalimide ring. With a molecular formula of C17H26N2O2 and a molecular weight of 290.4 g/mol, this compound is structurally designed to minimize basicity relative to traditional N-H or N-methyl HALS, thereby reducing deleterious interactions with acidic formulation components in polymer systems.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 79720-28-8
Cat. No. B12668918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide
CAS79720-28-8
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)N2C(=O)C3CCC=CC3C2=O)C
InChIInChI=1S/C17H26N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h5,7,11-13,18H,6,8-10H2,1-4H3
InChIKeyVVUWERMQUQLKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (CAS 79720-28-8): A Non-Basic Hindered Amine Light Stabilizer Intermediate


1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (CAS 79720-28-8) is a heterocyclic compound of the hindered amine light stabilizer (HALS) class, characterized by a 2,2,6,6-tetramethylpiperidine moiety attached via its nitrogen to a tetrahydrophthalimide ring [1]. With a molecular formula of C17H26N2O2 and a molecular weight of 290.4 g/mol, this compound is structurally designed to minimize basicity relative to traditional N-H or N-methyl HALS, thereby reducing deleterious interactions with acidic formulation components in polymer systems [2].

Why In-Class Substitution of 1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is a High-Risk Procurement Decision


Simple interchange of HALS compounds is scientifically unsound due to vast differences in their basicity (pKa), which dictates chemical compatibility with other additives like halogenated flame retardants, pigments, and thioester synergists [1]. Traditional N-H HALS (pKa ~9.7) can form salts with acidic species, leading to pigment agglomeration, reduced UV stabilization efficacy, and undesirable color development [2]. The target compound's phthalimide structure significantly lowers basicity, predicted to be comparable to non-basic alkoxyamine HALS, thereby serving a specific, non-interactive performance niche impossible to replicate with generic high-basicity alternatives.

1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide: Quantified Differentiation from Alternative HALS Chemistries


Minimized Additive Antagonism: pKa and Basicity Comparison of Piperidinyl-Phthalimide vs. Conventional N-H HALS

The primary differentiation for procurement is the extremely weak basicity of the phthalimide HALS class compared to standard N-H HALS. A key comparator, HALS-1 (a conventional N-H HALS), has a reported pKa of 9.7, while the target compound's imide structure renders its basicity negligible (pKa < 3 for the phthalimide moiety itself) [1][2]. This drastic reduction in basicity prevents salt formation with halogenated flame retardants (e.g., brominated aromatics) during polymer processing, a key failure mode for standard HALS [3].

Polymer Stabilization Flame Retardancy Acid-Base Compatibility

Enhanced Solubility and Processability: LogP Comparison of Tetrahydrophthalimide vs. Aromatic Phthalimide HALS

The partial saturation of the phthalimide ring improves compatibility with non-polar polyolefin matrices. The target compound's predicted LogP (XLogP3-AA) is 1.8, which is significantly lower than the predicted LogP of its fully aromatic counterpart, N-(2,2,6,6-tetramethyl-4-piperidinyl)phthalimide (predicted LogP ~3.3), indicating a more balanced polarity profile [1][2]. This reduces the risk of additive blooming to the polymer surface, a defect common with highly aromatic, planar structures.

Polymer Additives Solubility Parameter LogP Prediction

Structural Stability of the 2,2,6,6-Tetramethylpiperidine Moiety for Sustained Antioxidant Activity

The tetramethyl substitution surrounding the piperidine nitrogen is essential for the formation of stable nitroxyl radicals (TEMPO-like), which are responsible for the regenerative, non-sacrificial radical scavenging mechanism unique to this HALS class [1]. Substitution with less hindered piperidine derivatives (e.g., 4-amino-TEMP without full tetramethyl substitution) results in unstable radicals that are consumed rapidly, requiring higher loading levels for equivalent polymer lifespan [2].

UV Stabilization Nitroxyl Radical Generation Antioxidant Mechanism

Reduced Yellowing Upon Long-Term Aging in Polypropylene Compositions

In polymer applications, the interaction of basic N-H HALS with phenolic antioxidants and environmental contaminants produces quinoid chromophores, leading to significant yellowing. Non-basic HALS like the target compound are known to minimize this discoloration [1]. While quantitative data for this specific compound is limited to vendor technical observations, its non-basic nature predicts a color change (ΔE) significantly less than that of HALS-1 (which can exceed a ΔE of 5 under accelerated weathering) in similar halogen-free formulations [2].

Color Stability Polypropylene Automotive Plastics

Procurement-Driven Applications of 1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide in Demanding Material Environments


Stabilization of Flame-Retardant Polyolefins for Electrical & Electronics (E&E) Housings

In polyolefin formulations containing brominated flame retardants, conventional basic HALS are deactivated by acid-base reactions, leading to catastrophic UV degradation. The extremely weak basicity of this compound, as detailed in Section 3, ensures chemical compatibility, providing long-term UV stability without compromising fire safety performance [1].

Non-Discoloring Stabilizer for White and Light-Colored Automotive Interior Polymers

The non-basic character of the compound, cf. Section 3, minimizes interactions with phenolic antioxidants and atmospheric pollutants that cause yellowing. This makes it the preferred HALS for maintaining aesthetic quality in thermoplastic polyolefins (TPO) used in instrument panels and door trims over the vehicle's service life [2].

High-Temperature Processing of Polypropylene Fibers for Marine Rope and Carpeting

As a non-interactive stabilizer, the compound does not react with thioester secondary antioxidants during high-temperature fiber melt spinning (Section 3). This prevents the formation of colored by-products and maintains the mechanical integrity of the fiber, a critical requirement for demanding marine and textile applications [3].

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